molecular formula C8H9N3O B1268574 (5-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 3411-71-0

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B1268574
CAS RN: 3411-71-0
M. Wt: 163.18 g/mol
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
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Description

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol, also known as 5-Amino-1H-benzimidazol-2-ol, is an organic compound with the formula C6H7N3O. It is a colorless solid that is used in various scientific research applications. It is a derivative of benzimidazole and is a useful synthetic intermediate for the preparation of various pharmaceuticals and other compounds. 5-Amino-1H-benzimidazol-2-ol is an important building block for the synthesis of a variety of compounds, including benzimidazole derivatives, which are widely used in medicinal chemistry.

Scientific Research Applications

Synthesis and Fluorescence Properties

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been utilized in the synthesis of fluorescent compounds. Zheng Wen-yao (2012) conducted a study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe using this compound. The research revealed that the compound could coordinate with Zn2+, resulting in strong fluorescence with a quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).

Novel Synthetic Routes

Another study by Bohle and Perepichka (2009) explored a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the versatility of compounds related to this compound in novel synthetic pathways (Bohle & Perepichka, 2009).

Antioxidant and Antimicrobial Activities

F. Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated their antioxidant and antimicrobial activities. Their research showed that some of these compounds possess high antioxidant activity and are effective against various bacterial and fungal strains (F. Bassyouni et al., 2012).

Microwave-Assisted Synthesis

A study by Chanda et al. (2012) on microwave-assisted linear synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, using ionic liquid support, demonstrated the efficiency of using derivatives of this compound in advanced synthetic methods (Chanda, Maiti, Tseng, & Sun, 2012).

Eco-Friendly Synthesis

Mabrouk et al. (2020) conducted a study on the eco-friendly synthesis of new heterocyclic compounds, including those derived from this compound, emphasizing the importance of sustainable approaches in chemical synthesis (Mabrouk et al., 2020).

Corrosion Inhibition

Yadav et al. (2015) explored the use of amino acid compounds derived from this compound as corrosion inhibitors for steel in acidic solutions. Their findings contribute to the development of more effective corrosion prevention strategies (Yadav, Sarkar, & Purkait, 2015).

Future Directions

While specific future directions for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have shown potential in various therapeutic applications, including as anticancer agents . Further evaluation and development of these compounds could lead to potent therapeutic drugs in the future .

Biochemical Analysis

Biochemical Properties

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, highlighting its potential as a metabolic regulator .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, this compound can bind to certain proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Once localized, this compound can exert its effects on various cellular processes, including gene expression, energy production, and protein synthesis. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(6-Nitro-1H-benzoimidazol-2-yl)-methanol (1.00 g, 5.18 mmol) was dissolved in methanol (50.0 mL) and 3.00 M hydrogen chloride in methanol (8.63 mL, 25.9 mmol). 10% Palladium on Carbon (50% wet) (55.1 mg, 0.0259 mmol) was added and the reaction was hydrogenated at 40 psi. for 3 hours. The reaction was then filtered through celite to remove the catalyst and then concentrated under reduced pressure to obtain (6-Amino-1H-benzoimidazol-2-yl)-methanol; dihydrochloride as a brown foam (1.13 g, 92%). Product is used without further purification.
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